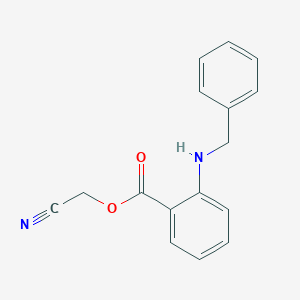
Cyanomethyl 2-(benzylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylanthranilic acid cyanomethyl is a compound that belongs to the class of N-aralkylanthranilic acid derivatives. These compounds are known for their diverse biological activities and are used in various scientific research applications. N-Benzylanthranilic acid cyanomethyl is particularly interesting due to its potential use as a central nervous system depressant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylanthranilic acid cyanomethyl typically involves the reaction of benzyl chloride with anthranilic acid in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of N-Benzylanthranilic acid cyanomethyl can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylanthranilic acid cyanomethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted anthranilic acid derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
N-Benzylanthranilic acid cyanomethyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a central nervous system depressant.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-Benzylanthranilic acid cyanomethyl involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters, leading to its depressant effects. The compound may also interact with viral proteins, inhibiting their replication and exerting antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylanthranilic acid: Shares a similar structure but lacks the cyanomethyl group.
N-Benzylisatoic anhydride: Another derivative with different biological activities.
2-(Benzylamino)-N-(4-methoxyphenyl)benzamide: A related compound with potential therapeutic applications.
Uniqueness
N-Benzylanthranilic acid cyanomethyl is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
104362-33-6 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
cyanomethyl 2-(benzylamino)benzoate |
InChI |
InChI=1S/C16H14N2O2/c17-10-11-20-16(19)14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,18H,11-12H2 |
Clé InChI |
UVJNVLXYEZMPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)








